Product packaging for 6-Azabicyclo[3.2.1]octan-7-one(Cat. No.:)

6-Azabicyclo[3.2.1]octan-7-one

Cat. No.: B7963349
M. Wt: 125.17 g/mol
InChI Key: BRGPSZFYMOKYSJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycles and Bicyclic Scaffolds

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are fundamental components of many biologically active molecules and functional materials. scispace.com Bicyclic scaffolds, which feature two fused or bridged rings, introduce a three-dimensional rigidity and specific spatial arrangements of functional groups. scispace.com

6-Azabicyclo[3.2.1]octan-7-one belongs to a specific class of these compounds known as bridged bicyclic lactams. nih.govcapes.gov.br A lactam is a cyclic amide, and in this case, the amide bond is part of a bicyclic system where the nitrogen atom is at a bridgehead position. nih.gov This structural constraint forces the typically planar amide bond into a non-planar conformation. mdpi.com The degree of this distortion from planarity is a key determinant of the molecule's reactivity. nih.govmdpi.com The 6-azabicyclo[3.2.1]octane skeleton is a core structure in various biologically active natural products and synthetic compounds. scispace.com

The structure of this compound consists of a five-membered ring and a six-membered ring sharing three atoms, creating a bridged system. The five-membered ring is an envelope conformation, while the six-membered ring can adopt different conformations. oup.com This intricate three-dimensional architecture is crucial to its chemical behavior.

Table 1: Structural and Chemical Properties of this compound

Property Value
CAS Number 6142-56-9 chemicalbook.com
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
IUPAC Name This compound
Synonyms Bicyclic lactam
Physical State Solid
Infrared Absorption (C=O) 1680 cm⁻¹ nih.gov

Significance in Advanced Organic Synthesis and Polymer Science Research

The unique structural features of this compound make it a molecule of considerable interest in both advanced organic synthesis and polymer science.

In advanced organic synthesis , the strained, non-planar amide bond of bridged bicyclic lactams like this compound leads to enhanced reactivity compared to their planar counterparts. nih.gov This makes them valuable intermediates for the synthesis of complex nitrogen-containing heterocycles. mdpi.com The rigid scaffold allows for precise control over the spatial orientation of substituents, which is critical in the design of molecules with specific biological activities. scispace.com Various synthetic methods have been developed to construct the 6-azabicyclo[3.2.1]octane framework, including copper-catalyzed enantioselective alkene carboamination and sequences involving Ugi, ring-closing metathesis (RCM), and Heck reactions. scispace.comnih.gov

In polymer science , this compound and its derivatives, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL), are important monomers for the synthesis of novel polyamides. wiley.comresearchgate.net The ring-opening polymerization of these bicyclic lactams, often initiated by anionic or cationic catalysts, yields polyamides with unique properties. jst.go.jpresearchgate.net For instance, the anionic polymerization of BOL can proceed readily at or below room temperature to produce high molecular weight polyamides. researchgate.net These polymers can form hydrophilic membranes with excellent water permeability. researchgate.netresearchgate.netacs.org

A notable application is the development of a hybrid nylon, nylon 4/6, derived from this compound. chemistryviews.org This hybrid polymer exhibits high thermal stability and can be chemically recycled back to its monomer. chemistryviews.org Copolymers of this hybrid nylon with nylon 4 have shown promise as mechanically strong, optically clear, and thermally stable materials that are also processable and chemically recyclable. chemistryviews.org

Table 2: Research Findings on this compound and Related Compounds

Research Area Key Finding Reference
Synthesis Concise protocol for diastereoselective synthesis of bridged bicyclic lactams using Ugi, RCM, and Heck reactions. nih.govcapes.gov.br
Synthesis Enantioselective copper-catalyzed alkene carboamination to create bridged heterocycles. scispace.com
Polymerization Anionic solution polymerization of 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) yields polyamides with specific stereochemistry. wiley.com
Polymerization Anionic ring-opening copolymerization of BOL with 2-pyrrolidone. jst.go.jp
Polymer Properties Hybrid nylon 4/6 from this compound shows high thermal stability and chemical recyclability. chemistryviews.org
Polymer Properties Polyamide membranes from BOL exhibit high hydrophilicity and water permeability. researchgate.netresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B7963349 6-Azabicyclo[3.2.1]octan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPSZFYMOKYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Azabicyclo 3.2.1 Octan 7 One and Its Derivatives

Diverse Chemical Synthesis Routes to the 6-Azabicyclo[3.2.1]octan-7-one Core

A variety of synthetic strategies have been successfully employed to create the 6-azabicyclo[3.2.1]octane ring system. These methods range from rearrangement cascades and multi-component reactions to photochemical approaches and transformations of bicyclic precursors, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Epoxide Opening-Induced Rearrangements for 6-Azabicyclo[3.2.1]octan-3-one Synthesis

A notable strategy for synthesizing the 6-azabicyclo[3.2.1]octan-3-one skeleton involves a Lewis acid-induced tandem rearrangement. This process begins with an epoxytropinone, an 8-azabicyclo[3.2.1]octane derivative, and proceeds through a nitrogen-driven rearrangement and iminium-trapping cascade. nih.govacs.orgfigshare.com

The key transformation is initiated by a Lewis acid, which promotes the opening of the epoxide ring. This is followed by a formal 1,2-shift of the nitrogen-containing bridge, which converts the 8-azabicyclo[3.2.1]octane framework into the more unusual 6-azabicyclo[3.2.1]octane system. acs.org The resulting iminium intermediate can then be trapped by a nucleophile, such as allyltrimethylsilane, to introduce further functionality. acs.org This cascade reaction efficiently generates a 7-allylated 6-azabicyclo[3.2.1]octan-3-one, which has served as a key intermediate in the total synthesis of the alkaloid (±)-peduncularine. nih.govacs.org

Table 1: Key Transformation in Epoxide Opening-Induced Rearrangement

Starting MaterialReagentsKey IntermediateProductApplication
Epoxytropinone derivativeLewis Acid, AllyltrimethylsilaneIminium cation7-allylated 6-azabicyclo[3.2.1]octan-3-oneSynthesis of (±)-peduncularine nih.govacs.org

Multi-component Coupling Reactions for 7-Oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic Acids

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A successful MCR has been developed for the synthesis of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids. This reaction involves the coupling of aldehydes, amides, and maleic anhydride. This approach is notable for its atom economy and the direct formation of the bicyclic lactam structure with multiple functional groups.

The reaction of 1-alkyl-2(1H)-pyridones with reagents like fumaric acid monomethyl ester leads to the formation of 6-alkyl-8-endo-methoxycarbonyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acids. jst.go.jp Similarly, reactions with acrylic acid yield 6-alkyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acids. jst.go.jp These Diels-Alder type reactions demonstrate a versatile method for accessing this class of bicyclic compounds.

Table 2: Examples of Multi-component Reactions

Pyridone ReactantDienophileProduct
1-Alkyl-2(1H)-pyridonesFumaric acid monomethyl ester6-Alkyl-8-endo-methoxycarbonyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid jst.go.jp
1-Alkyl-2(1H)-pyridonesAcrylic acid6-Alkyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid jst.go.jp

Reductive Amination Routes to Bicyclic Lactams

Reductive amination is a cornerstone of amine synthesis and has been applied to the formation of bicyclic lactams. In the context of 6-azabicyclo[3.2.1]octane synthesis, this method can be part of a multi-step sequence. For instance, after creating diastereomeric amino alcohols through other means, catalytic debenzylation followed by reductive amination can provide optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org This demonstrates the utility of reductive amination in the final stages of a synthesis to install the desired N-substituent and complete the bicyclic core. Another approach involves the intramolecular cyclization of aziridines with π-nucleophiles, where a nosyl group on the aziridine (B145994) nitrogen efficiently leads to the bicyclic ring system. nih.gov

Vinylogous Imide Photochemistry for 6-Azabicyclo[3.2.1]octan-3-ones

Photochemical methods provide unique pathways for bond formation. The synthesis of 6-azabicyclo[3.2.1]octan-3-ones has been achieved through the application of vinylogous imide photochemistry. nih.govdntb.gov.ua This strategy utilizes an intramolecular [2+2] photocycloaddition of an enaminone to generate a strained cyclobutane-containing intermediate. acs.orgresearchgate.net

This intermediate is then subjected to a cascade reaction involving retro-Mannich and Mannich reactions. researchgate.netthieme-connect.com This sequence leads to a stereoselective synthesis of 8-substituted azabicyclooctanones. thieme-connect.com The power of this method lies in its ability to construct the complex bicyclic system with high stereocontrol, making it a valuable tool for the synthesis of complex natural products like the hetisine (B12785939) alkaloids. nih.govdntb.gov.ua

Table 3: Photochemical Synthesis Cascade

StepReaction TypeIntermediate/Product
1Intramolecular [2+2] PhotocycloadditionCrossed cycloadduct
2Acid-induced Cascade8-substituted 6-azabicyclo[3.2.1]octan-3-one

Synthesis from 6-Oxabicyclo[3.2.1]oct-3-en-7-one Precursors

The transformation of readily available bicyclic precursors is a common and effective synthetic strategy. The compound 6-oxabicyclo[3.2.1]oct-3-en-7-one serves as a versatile starting material for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. rsc.orgrsc.org

A general, three-step synthetic route has been developed that can produce racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.org The sequence begins with the opening of the lactone ring of the precursor with an amine to form an amide. This amide is then reduced, typically with a powerful reducing agent like lithium aluminium hydride, to yield an amino alcohol. rsc.org The final step involves an allylic oxidation of the amino alcohol using manganese dioxide, which provides the target bicyclic ketone without the need to isolate the intermediate monocyclic ketone. rsc.org

Table 4: Three-Step Synthesis from a 6-Oxabicyclo Precursor

StepDescriptionReagentsProduct
1Lactone Ring OpeningAmineAmide rsc.org
2ReductionLithium aluminium hydrideAmino alcohol rsc.org
3Allylic OxidationManganese dioxide6-substituted 6-azabicyclo[3.2.1]octan-3-one rsc.org

Carbene-Mediated Transformations to Diazabicyclo[3.2.1]octane Derivatives

Carbene chemistry offers powerful tools for the construction of complex ring systems. While not directly yielding this compound, carbene-mediated transformations have been developed for the synthesis of related diazabicyclo[3.2.1]octane derivatives. These methods often involve the reaction of rhodium(II) azavinyl carbenes, generated from precursors like N-sulfonyl 1,2,3-triazoles. researchgate.net

In one reported transformation, the rhodium(II) azavinyl carbene intermediate undergoes a nucleophilic attack from an alkylidenecyclopropane (ACP). rsc.org This is followed by a ring expansion and elimination of the catalyst to generate an α,β-unsaturated imine intermediate. This reactive intermediate then partakes in an intermolecular aza-Diels–Alder reaction to furnish the diazabicyclo[3.2.1]octane products. rsc.org Further chemical manipulation of these products can lead to a diverse array of functionalized bicyclic systems. rsc.org

Enantioselective and Stereocontrolled Synthesis of this compound Structures

The development of synthetic routes to enantiomerically pure and stereochemically defined 6-azabicyclo[3.2.1]octane frameworks is a significant area of research due to the prevalence of this scaffold in biologically active natural products and pharmaceutical agents. Methodologies that allow for precise control over stereocenters are crucial for the synthesis of specific stereoisomers, which often exhibit distinct biological activities.

Copper-Catalyzed Enantioselective Alkene Carboamination for Chiral 6-Azabicyclo[3.2.1]octanes

A notable advance in the synthesis of chiral 6-azabicyclo[3.2.1]octanes is the use of a copper-catalyzed enantioselective alkene carboamination reaction. nih.govnih.gov This method facilitates the formation of two new rings and two new stereocenters in a single step from readily available starting materials. nih.gov The reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with moderate to good yields and generally excellent enantioselectivities. nih.govnih.gov

The catalytic system typically employs a copper(II) triflate salt in combination with a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box. nih.gov The reaction is carried out in the presence of a stoichiometric oxidant, manganese dioxide (MnO₂), to facilitate the catalytic cycle. nih.govnih.gov The proposed mechanism involves an enantioselective aminocupration step to set the N-C bond, followed by intramolecular C-C bond formation through the addition of a carbon-centered radical to the arene. nih.gov This process represents a net C-H functionalization. nih.govnih.gov

The reaction has been shown to be effective for a variety of substrates, with different protecting groups on the nitrogen and various substituents on the aryl ring. nih.gov The enantiomeric excess (ee) of the products is consistently high, demonstrating the excellent stereocontrol exerted by the chiral copper catalyst. nih.gov

Table 1: Copper-Catalyzed Enantioselective Alkene Carboamination of N-mesyl-2-aryl-4-pentenamines

Entry Aryl Group (Ar) Protecting Group (PG) Yield (%) ee (%)
1 Phenyl Mesyl 67 67
2 4-Methoxyphenyl Mesyl 75 94
3 4-Chlorophenyl Mesyl 58 91
4 2-Naphthyl Mesyl 62 95

Stereoselective Reduction Strategies for Azabicyclo[3.2.1]octanols

The stereoselective reduction of the ketone functionality in 6-azabicyclo[3.2.1]octan-3-ones is a key step in the synthesis of various biologically active molecules, providing access to the corresponding 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols. rsc.org The stereochemical outcome of this reduction is crucial for the biological activity of the final product.

Chemical methods have been developed for the stereoselective reduction of these bicyclic ketones. For instance, the reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one with L-selectride has been shown to selectively produce the corresponding 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol, which is a key intermediate for the synthesis of compounds like azaprophen. nih.govillinois.edu However, these chemical reductions can require harsh reaction conditions and may generate hazardous waste. illinois.edu

As an alternative, enzymatic methods offer a greener and more selective approach. A recently engineered ketoreductase has been successfully employed for the reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one, yielding the 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol with high conversion and selectivity under mild conditions. illinois.edu

A general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones starts from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org The lactone ring is opened with an amine to form an amide, which is then reduced to an amino alcohol. Subsequent allylic oxidation with manganese dioxide furnishes the desired bicyclic ketone. rsc.org These ketones can then be stereoselectively reduced to the corresponding alcohols. rsc.org

Asymmetric Approaches to Optically Active Derivatives

The development of asymmetric syntheses of optically active 6-azabicyclo[3.2.1]octane derivatives is of great interest for accessing enantiomerically pure natural products and their analogs. One such example is the enantioselective total synthesis of (−)-peduncularine, an Aristotelia alkaloid containing the 6-azabicyclo[3.2.1]oct-3-ene core. acs.org

A key step in this synthesis is a palladium-catalyzed asymmetric allylic sulfonamidation, which establishes the initial stereocenter. acs.org This is followed by a palladium-catalyzed cycloisomerization of a cyclohexenyl ynamide to construct the 6-azabicyclo[3.2.1]oct-3-ene framework. acs.org This strategy allows for the construction of the core structure while simultaneously installing a side chain necessary for the final natural product. acs.org Although this synthesis targets a derivative with a double bond in the octane (B31449) ring, the asymmetric strategies employed are relevant for the construction of the chiral 6-azabicyclo[3.2.1]octane skeleton.

Chemoenzymatic Approaches to this compound Scaffolds

Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysis, have emerged as powerful tools for the synthesis of complex molecules like 6-azabicyclo[3.2.1]octanes. These approaches offer the potential for more sustainable and efficient synthetic routes.

Ene Reductase Enabled Intramolecular β-C−H Functionalization for 6-Azabicyclo[3.2.1]octan-3-ones

A novel chemoenzymatic approach for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones involves an ene reductase (ERED)-enabled intramolecular β-C-H functionalization. nih.govillinois.edunih.gov This method utilizes EREDs to facilitate a dehydrogenation of 3-substituted cyclohexanone (B45756) derivatives to form an α,β-unsaturated ketone intermediate. nih.govresearchgate.net This intermediate then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to yield the bridged bicyclic nitrogen scaffold. nih.govnih.govresearchgate.net

This enzymatic reaction can be coupled with photocatalysis in a one-pot, two-step cascade. nih.govcabbi.bio The process starts with readily available N-phenylglycines and cyclohexenones, which can be derived from biomass. nih.govillinois.educabbi.bio An iridium photocatalyst is used in the initial step. nih.gov This chemoenzymatic cascade has been successfully scaled up to the gram scale. nih.govillinois.educabbi.bio

The substrate scope of this reaction is broad, tolerating both electron-withdrawing and electron-donating groups on the phenyl ring of the N-phenylglycine substrate. nih.gov

Table 2: Substrate Scope for the Chemoenzymatic Synthesis of 6-Azabicyclo[3.2.1]octan-3-ones

Product Substituent on Phenyl Ring Position of Substituent Yield (%)
2b F para 75
2c F meta 82
2e Cl para 70
2f Cl meta 78
2g Br para 65
2h Br meta 72
2k CH₃ para 68
2m OCH₃ para 60
2n OCH₃ meta 73

Photobiocatalytic Cascades in 6-Azabicyclo[3.2.1]octane Synthesis

The synthesis of 6-azabicyclo[3.2.1]octanes can be achieved through photobiocatalytic cascades that merge the advantages of photocatalysis and biocatalysis. researchgate.netacs.org These cascades can be designed to perform transformations that are difficult to achieve by either method alone. researchgate.net

In the context of 6-azabicyclo[3.2.1]octane synthesis, a one-pot chemoenzymatic cascade combines iridium photocatalysis with the action of ene reductases (EREDs). nih.govresearchgate.net This approach allows for the efficient synthesis of a variety of 6-azabicyclo[3.2.1]octan-3-ones from simple starting materials. nih.gov The use of light as a traceless reagent in the photocatalytic step aligns with the principles of green chemistry. nih.gov

The integration of photocatalysis with enzymatic catalysis provides a powerful strategy for asymmetric synthesis, offering superior stereocontrol in reactions that proceed through reactive intermediates. researchgate.net This synergy between chemical and enzymatic transformations, fueled by light, opens up new avenues for the sustainable synthesis of complex chiral molecules. acs.org

Polymerization and Copolymerization of 6 Azabicyclo 3.2.1 Octan 7 One

Chemical Recyclability of Polyamides Derived from 6-Azabicyclo[3.2.1]octan-7-one

The development of chemically recyclable polyamides is a significant area of research aimed at addressing the environmental challenges posed by plastic waste. Polyamides derived from the bicyclic lactam this compound have demonstrated promise in this regard, offering pathways to depolymerize the polymer back to its monomer, which can then be repolymerized. This approach creates a closed-loop life cycle for the material, enhancing its sustainability.

Research has shown that the homopolymer of this compound, a hybrid nylon 4/6, can be chemically recycled. chemistryviews.org The process involves the use of a catalyst to facilitate the depolymerization back to the monomer. Specifically, the presence of a ZnCl₂ catalyst has been effective in achieving this chemical recycling. chemistryviews.org

Furthermore, copolymers incorporating this compound have also been designed for chemical recyclability. A notable example is a 50/50 copolymer of nylon 4/6 (from this compound) and nylon 4 (from 2-pyrrolidone). chemistryviews.org This copolymer not only exhibits desirable physical properties such as mechanical strength, optical clarity, and thermal stability but also retains the crucial characteristic of chemical recyclability. chemistryviews.org

The principle of chemical recycling of these polyamides is rooted in the polymerization-depolymerization equilibrium. For some polyamides derived from bicyclic lactams, this equilibrium can be influenced by factors such as temperature, allowing for controlled depolymerization to regenerate the monomer. While not all polyamides exhibit this behavior, the strain in the bicyclic structure of monomers like this compound can facilitate ring-opening polymerization and, under specific conditions, the reverse ring-closing depolymerization.

The data below summarizes key findings related to the chemical recyclability of polyamides derived from this compound.

Table 1: Chemical Recycling of Polyamides Derived from this compound

Polymer Monomers Recyclability Catalyst/Method Reference
Hybrid Nylon 4/6 This compound Yes ZnCl₂ catalyst chemistryviews.org
50/50 Copolymer of Nylon 4/6 and Nylon 4 This compound, 2-Pyrrolidone Yes Not specified chemistryviews.org

The successful chemical recycling of these polyamides underscores the potential of designing polymers with circular life cycles. The ability to revert the polymer to its constituent monomer allows for the production of virgin-quality polymer from the recycled feedstock, thus reducing reliance on fossil fuels and mitigating plastic pollution.

Derivatization and Chemical Transformations of the 6 Azabicyclo 3.2.1 Octan 7 One Scaffold

Functionalization of the Lactam Ring and Bridged System

Functionalization of the core 6-azabicyclo[3.2.1]octane structure is key to modulating its physicochemical and biological properties. While direct derivatization of 6-azabicyclo[3.2.1]octan-7-one is not extensively documented in the reviewed literature, studies on the isomeric 6-azabicyclo[3.2.1]octan-3-one provide significant insights into the chemical reactivity of this scaffold. These transformations, particularly those leading to hydroxylated derivatives, are of considerable interest.

The conversion of the ketone in the 6-azabicyclo[3.2.1]octan-3-one scaffold to the corresponding 3α-alcohol is a well-explored transformation that can be achieved through both chemical and enzymatic methods. These 3α-hydroxy derivatives are key subunits for pharmacologically active molecules. osti.govillinois.edu

Chemical Derivatization: The stereoselective reduction of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been accomplished using chemical reducing agents. rsc.org For instance, the selective reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one has been successfully achieved using L-selectride, yielding the desired 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol. osti.govillinois.edu While effective, these chemical methods can require harsh reaction conditions and may generate hazardous waste. illinois.edu

Enzymatic Derivatization: As an environmentally benign alternative, enzymatic reductions offer high selectivity under mild conditions. Ketoreductases have been employed for the stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-one derivatives. An engineered ketoreductase, K3, has been shown to convert 6-phenyl-6-azabicyclo[3.2.1]octan-3-one into 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol with a good conversion rate at 30°C, exclusively forming the 3α-isomer. illinois.edu This biocatalytic approach can be coupled with photobiocatalytic synthesis methods to create a diverse range of 6-azabicyclo[3.2.1]octan-3α-ols. osti.gov

Table 1: Comparison of Derivatization Methods for 6-Azabicyclo[3.2.1]octan-3-one

Method Reagent/Enzyme Substrate Product Key Features
Chemical L-selectride 6-phenyl-6-azabicyclo[3.2.1]octan-3-one 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol Effective, but can involve harsh conditions.
Enzymatic Ketoreductase K3 6-phenyl-6-azabicyclo[3.2.1]octan-3-one 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol Environmentally friendly, high stereoselectivity.

Rearrangement reactions provide powerful strategies for modifying the connectivity of bicyclic ring systems, leading to novel scaffolds. While rearrangements of the this compound framework itself are not prominently detailed, related transformations within similar bicyclic systems highlight the potential for such skeletal modifications.

One relevant example is the Beckmann rearrangement of bicyclo[3.2.1]octane oximes. core.ac.uk This reaction, which converts an oxime to an amide under acidic conditions, can be used to form bicyclic lactams. masterorganicchemistry.combyjus.com For instance, the syn-oxime of 8-oximinobicyclo[3.2.1]octane-3-carboxylic acid undergoes a classical Beckmann rearrangement to form a lactam. core.ac.uk However, the anti-oxime yields a mixture of the rearranged lactam and a lactone, indicating a competing fragmentation-recyclization pathway. core.ac.uk This demonstrates how the stereochemistry of the starting material can influence the reaction outcome in these constrained systems.

Another approach involves the semipinacol rearrangement of fused β-lactam diols to create keto-bridged 6-azabicyclo[3.2.1]octane ring systems. nih.govresearchgate.net Additionally, the 6-azabicyclo[3.2.1]octan-4-one system has been efficiently synthesized through the rearrangement of a 2-azabicyclo[2.2.2]oct-5-ene imino Diels-Alder adduct, where treatment with N-bromosuccinimide in an aqueous medium induces a skeletal reorganization. rsc.org

Introduction of Diverse Substituents on the 6-Azabicyclo[3.2.1]octane Ring System

The introduction of a wide range of substituents onto the 6-azabicyclo[3.2.1]octane scaffold is crucial for the development of new chemical entities with tailored properties. Synthetic strategies often focus on building the substituted scaffold from acyclic or monocyclic precursors. An enantioselective copper-catalyzed alkene carboamination reaction, for example, can convert N-sulfonyl-2-aryl-4-pentenamines into a variety of chiral 6-azabicyclo[3.2.1]octanes. nih.gov This method allows for the formation of two new rings and two new stereocenters in a single step. nih.gov

Furthermore, stereoisomers of 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been synthesized, demonstrating the introduction of both amino and carboxylic acid functionalities. acs.orgnih.gov These methods often involve multi-step sequences starting from accessible precursors.

Table 2: Examples of Synthesized Substituted 6-Azabicyclo[3.2.1]octanes

Synthetic Method Starting Material Substituents Introduced
Copper-Catalyzed Enantioselective Alkene Carboamination N-sulfonyl-2-aryl-4-pentenamines Aryl groups
Multi-step synthesis Various Amino and carboxylic acid groups

Role of 6 Azabicyclo 3.2.1 Octan 7 One in Complex Molecule Synthesis

Utilization as a Core Scaffold for Alkaloid Synthesis

The 6-azabicyclo[3.2.1]octane framework is a recurring motif in a multitude of natural products, particularly alkaloids, which exhibit a wide range of biological activities. The inherent structural features of 6-Azabicyclo[3.2.1]octan-7-one make it an attractive building block for synthetic chemists aiming to construct these complex molecular architectures.

Synthesis of Peduncularine and its Analogues

Peduncularine, an indole alkaloid first isolated from the Tasmanian shrub Aristotelia peduncularis, is characterized by its unique and complex 6-azabicyclo[3.2.1]octane core. ccspublishing.org.cn The total synthesis of peduncularine has been a significant challenge, prompting the development of various innovative synthetic strategies.

A formal synthesis of (±)-peduncularine highlights the utility of a bicyclic lactam structurally analogous to this compound. The synthesis commences with a [3 + 2] annulation of a cyclohexadienyl silane with chlorosulfonyl isocyanate, which, after in situ reduction, yields the key bicyclic lactam intermediate. nih.govnih.gov This lactam possesses the core 6-azabicyclo[3.2.1]octane skeleton and serves as a critical precursor. The stereochemistry of this annulation product is then leveraged to control the subsequent installation of the indolylmethyl side chain at the C-7 position with complete stereoselectivity, a crucial step in assembling the final, complex structure of peduncularine. nih.gov The conversion of this bicyclic lactam intermediate completes the formal synthesis of (±)-peduncularine. nih.gov

IntermediateSynthetic StrategyTarget Molecule
Bicyclic lactam (analogue of this compound)[3 + 2] Annulation of an allylic silane with chlorosulfonyl isocyanate(±)-Peduncularine

Intermediates for Azaprophen and Related Drug Analogues

Azaprophen is a potent antimuscarinic agent, and its analogues are of significant interest in medicinal chemistry. The synthesis of these compounds often relies on intermediates derived from the 6-azabicyclo[3.2.1]octane scaffold. Specifically, 6-azabicyclo[3.2.1]octan-3-one and its derivatives are key precursors. rsc.orgacs.org

Recent advancements have demonstrated that various 6-azabicyclo[3.2.1]octan-3-ones can be synthesized efficiently through chemoenzymatic cascades. osti.govnih.gov These ketones can then be further derivatized. For instance, selective reduction of the ketone functionality leads to the corresponding 6-azabicyclo[3.2.1]octan-3α-ols, which are crucial components for the synthesis of azaprophen and its analogues. osti.govnih.gov While the direct conversion of this compound to the -3-one isomer is not extensively documented, the synthesis of substituted 6-azabicyclo[3.2.1]octan-7-ones has been reported, highlighting their potential as building blocks for medicinal chemistry. whiterose.ac.uk The development of methods to interconvert these isomers would further enhance the utility of the this compound scaffold in this area.

PrecursorTarget Compound ClassKey Transformation
6-Azabicyclo[3.2.1]octan-3-oneAzaprophen and its analoguesSelective reduction to 6-azabicyclo[3.2.1]octan-3α-ol

Approaches to Hetisine (B12785939) Alkaloids via Azabicyclic Ketones

The hetisine alkaloids are a large and structurally complex family of diterpenoid alkaloids. nih.gov Their intricate polycyclic frameworks present a formidable synthetic challenge. A key feature of many hetisine alkaloids is the presence of a bridging pyrrolidine embedded within an azabicyclo[3.2.1]octane core. nih.gov

Synthetic strategies towards the hetisine carbon–nitrogen scaffold have explored the use of azabicyclo[3.2.1]octane cycloadducts. nih.gov An approach to the synthesis of the hetisine alkaloids has been developed that involves the photochemical synthesis of 6-aza-bicyclo[3.2.1]octan-3-ones. nih.gov These azabicyclic ketones serve as crucial intermediates for the construction of the more complex hetisine skeleton. While this approach directly utilizes the -3-one isomer, the fundamental 6-azabicyclo[3.2.1]octane framework is the cornerstone of the strategy. The development of synthetic routes to access various isomers of this azabicyclic ketone, including the -7-one, would provide alternative pathways to these complex alkaloids.

Synthetic ApproachKey IntermediateTarget Alkaloid Family
Vinylogous Imide Photochemistry6-Aza-bicyclo[3.2.1]octan-3-onesHetisine Alkaloids

Synthetic Intermediates for Related Azabicyclo[3.2.1]octane Derivatives

Beyond its role in the synthesis of specific alkaloid families, this compound and its related isomers are valuable intermediates for a broader range of 6-azabicyclo[3.2.1]octane derivatives. The synthesis of the core lactam structure can be achieved through various methods, including the Beckmann rearrangement of bicyclo[2.2.1]heptan-2-one oximes. wikipedia.org This rearrangement provides a direct entry into the this compound ring system.

Furthermore, the synthesis of the isomeric 6-azabicyclo[3.2.1]octan-3-ones has been accomplished through a three-step general route starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This involves the opening of the lactone ring with an amine, followed by reduction and allylic oxidation to yield the desired bicyclic ketone. rsc.org The availability of different synthetic routes to various isomers of the 6-azabicyclo[3.2.1]octanone core underscores the versatility of this scaffold in generating a diverse library of derivatives for various applications in chemical biology and drug discovery.

Starting MaterialProductKey Reaction
Bicyclo[2.2.1]heptan-2-one oximeThis compoundBeckmann Rearrangement
6-Oxabicyclo[3.2.1]oct-3-en-7-one6-Azabicyclo[3.2.1]octan-3-onesLactone opening, reduction, allylic oxidation

Mechanistic and Theoretical Investigations of 6 Azabicyclo 3.2.1 Octan 7 One Reactivity

Mechanistic Studies of Synthetic Transformations

Nitrogen-Driven Rearrangement Cascades

A notable transformation involving the 6-azabicyclo[3.2.1]octane framework is the Lewis acid-induced nitrogen-driven rearrangement iminium-trapping cascade. This reaction sequence has been efficiently utilized in the synthesis of related complex alkaloids. For instance, the transformation of an epoxytropinone can yield a 7-allylated 6-azabicyclo[3.2.1]octan-3-one, a key intermediate in the synthesis of (±)-peduncularine acs.org. This cascade reaction highlights the influential role of the nitrogen atom in directing rearrangements to form the thermodynamically stable 6-azabicyclo[3.2.1]octane system. The mechanism involves the opening of the epoxide, followed by a rearrangement driven by the nitrogen lone pair, which leads to the formation of an iminium ion that is subsequently trapped by an allylic nucleophile.

Aza-Michael Addition Mechanisms

The formation of the 6-azabicyclo[3.2.1]octane skeleton can be efficiently achieved through intramolecular aza-Michael additions. Mechanistic studies have revealed that this cyclization can be a spontaneous process under basic conditions once the appropriate precursor is formed. For example, the synthesis of 6-azabicyclo[3.2.1]octan-3-ones has been accomplished from N-phenylglycines and cyclohexenones. In this chemoenzymatic cascade, an α,β-unsaturated ketone is generated in situ, which then undergoes a spontaneous intramolecular aza-Michael addition to furnish the bridged bicyclic nitrogen heterocycle.

This reaction underscores a powerful strategy for the construction of the 6-azabicyclo[3.2.1]octane core, leveraging the inherent reactivity of an amine nucleophile and an activated alkene within the same molecule.

Chain-End Control Mechanisms in Polymerization

As a bicyclic lactam, 6-azabicyclo[3.2.1]octan-7-one and its derivatives are potential monomers for ring-opening polymerization to produce polyamides. The stereochemistry of the resulting polymer can be influenced by the mechanism of polymerization, with chain-end control being a significant factor in determining the tacticity of the polymer chain.

In the anionic ring-opening polymerization (AROP) of racemic bicyclic lactams, a chain-end control mechanism can lead to stereoselective propagation. osti.gov This occurs when the chirality of the last monomer unit at the growing chain end dictates the stereochemistry of the incoming monomer addition. For instance, the polymerization of a racemic bicyclic lactam was found to produce a threo-disyndiotactic polyamide, indicating that the growing chain preferentially adds the opposite enantiomer of the last incorporated unit. osti.gov This stereoselectivity is attributed to the sterically demanding nature of the intermolecular addition of the bicyclic lactamate anion to the chain end. osti.gov

The general mechanism for the anionic ring-opening polymerization of lactams involves the following key steps:

Initiation: A strong base abstracts the acidic proton from a lactam monomer to form a lactamate anion.

Activation: An activator, typically an N-acyllactam, is required to create a more reactive growth center.

Propagation: The lactamate anion attacks the endocyclic carbonyl group of the activated growing chain end, leading to ring opening and extension of the polymer chain. A subsequent proton transfer from a monomer to the newly formed amidate anion regenerates the lactamate anion for the next propagation step. rsc.org

StepDescription
InitiationFormation of a lactamate anion using a strong base.
ActivationUse of an N-acyllactam to create a reactive growth center.
PropagationNucleophilic attack of the lactamate anion on the activated chain end, followed by proton transfer.

Stereochemical Correlation Studies

The absolute stereochemistry of derivatives of 6-azabicyclo[3.2.1]octane has been established through chemical correlation and spectroscopic methods. For example, a general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been developed starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org The stereoselective reduction of the resulting bicyclic ketones provides access to the corresponding 6-substituted 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols.

The absolute configuration of optically active compounds in this series was determined by comparing diastereoisomers with derivatives prepared from a chiral auxiliary of known configuration, such as R-(+)-methylbenzylamine. This allows for a definitive assignment of the stereochemistry at the chiral centers within the 6-azabicyclo[3.2.1]octane framework.

Computational and Theoretical Analyses

Density Functional Theory (DFT) Applications to Cycloaddition Reactions (General Context for Azabicyclo Systems)

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of cycloaddition reactions, which are fundamental in the synthesis of various bicyclic systems, including those containing the azabicyclo framework. nih.gov DFT calculations allow for the detailed exploration of reaction pathways, the characterization of transition state structures, and the prediction of reactivity, regioselectivity, and stereoselectivity. nih.govvu.nl

For cycloaddition reactions, DFT can be used to:

Determine Reaction Mechanisms: By calculating the energies of reactants, products, and transition states, DFT can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. For example, in 1,3-dipolar cycloadditions, DFT has been used to study the synchronous versus asynchronous nature of the bond formation. nih.gov

Analyze Reactivity and Selectivity: The activation energy barriers calculated by DFT provide a quantitative measure of reaction rates, allowing for the comparison of different reaction pathways. nih.gov Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps to explain the observed regioselectivity and reactivity trends based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. fiveable.me

Investigate Catalyst Effects: DFT calculations can model the influence of catalysts, such as Lewis acids, on cycloaddition reactions. These studies can reveal how a catalyst lowers the activation energy barrier by stabilizing the transition state. nih.gov

Employ Advanced Models: The Distortion/Interaction model (also known as the Activation Strain Model) is a powerful analytical tool used with DFT to understand the origins of activation barriers. nih.gov This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. nih.govnih.gov This analysis provides deep insights into how steric and electronic factors control reactivity. nih.gov

While specific DFT studies focusing solely on the cycloaddition reactions of this compound are not extensively documented in the provided context, the principles and methodologies from DFT studies on other azabicyclo systems and related cycloadditions are directly applicable to understanding its potential reactivity in such transformations. mdpi.commit.edu

Application of DFT in CycloadditionsInformation Gained
Mechanism DeterminationConcerted vs. stepwise pathways, synchronicity of bond formation.
Reactivity and Selectivity AnalysisActivation energy barriers, regioselectivity, stereoselectivity, FMO analysis.
Catalyst Effect InvestigationMechanism of catalysis, transition state stabilization.
Distortion/Interaction ModelQuantitative analysis of steric and electronic contributions to the activation barrier.

Molecular Conformation and Stereoisomerism Analysis

The this compound scaffold is a bridged bicyclic system characterized by a six-membered piperidine (B6355638) ring fused with a five-membered cyclopentane (B165970) ring. This rigid structure significantly limits its conformational freedom compared to monocyclic systems. The conformational analysis of the azabicyclo[3.2.1]octane skeleton, which is central to numerous bioactive compounds like tropane (B1204802) alkaloids, has been a subject of interest in medicinal and organic chemistry. academie-sciences.frscispace.comnih.gov

The six-membered ring in related azabicyclic systems can theoretically adopt chair-like and boat-like conformations. montclair.edu Computational studies, particularly using Density Functional Theory (DFT), have been employed to determine the relative stability of these conformations. For the parent [3.2.1]-3-azabicyclic diamine scaffold, calculations show that chair-like conformations are energetically more stable than boat-like conformations. montclair.edu The energy barrier between these conformations is relatively low, suggesting a dynamic equilibrium. montclair.edu While specific studies on this compound are not detailed, the principles from analogous structures like tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) are informative. Computational and spectroscopic studies of tropinone have also investigated its conformational flexibility. academie-sciences.fr

Stereoisomerism in the 6-azabicyclo[3.2.1]octane system is a critical aspect, influencing its chemical and biological properties. The bridged structure gives rise to potential stereocenters, leading to enantiomers and diastereomers. For instance, substituents on the bicyclic frame can adopt endo or exo orientations. The synthesis of specific stereoisomers, including racemic, (+)-, and (–)-forms of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones, has been developed, highlighting the importance of stereocontrol in synthetic routes. rsc.orgrsc.org The absolute stereochemistry of optically active compounds in this family is often established through comparison with derivatives of known configuration or by X-ray crystallography. rsc.orgtandfonline.com

Table 1: Conformational Preferences in Related Azabicyclo[3.2.1] Scaffolds

Compound Scaffold Method Most Stable Conformation Reference
[3.2.1]-3-Azabicyclic diamines Density Functional Theory (DFT) Chair-like montclair.edu
Tropinone (gas phase) Computational and Spectroscopic Equatorial preference (2:1) for N-methyl group academie-sciences.fr
Deuterotropinone deuterochloride (in D2O) NMR Spectroscopy Equatorial/axial invertomer ratio of 4.2 academie-sciences.fr

Theoretical Predictions of Reactivity

Theoretical and computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are utilized to elucidate reaction mechanisms, understand stereoselectivity, and predict the stability of intermediates and transition states. montclair.eduresearcher.life

For the broader class of azabicyclic compounds, DFT calculations have been instrumental in explaining reaction outcomes. For example, in reactions involving intramolecular aza-Michael additions, computational studies can illustrate the plausible mechanism and intermediates. researcher.life Similarly, theoretical calculations have been employed to elucidate the origins of regioselectivity and enantioselectivity in various synthetic transformations. researchgate.net

The reactivity of the this compound is dictated by the functional groups present: a lactam (a cyclic amide) within a constrained bicyclic system. The amide bond's reactivity towards hydrolysis or reduction can be analyzed computationally. Furthermore, the presence of α-hydrogens to the carbonyl group makes them susceptible to deprotonation, enabling aldol-type reactions or other functionalizations at this position. The stereochemical outcome of such reactions is heavily influenced by the rigid conformation of the bicyclic system. Computational models can predict the preferred direction of nucleophilic attack on the carbonyl carbon or the stereoselective formation of enolates.

Computational studies on related N-substituted nortropane and norgranatane derivatives have shown how the preference for N-invertomers in solution can be rationalized and predicted. academie-sciences.fr This knowledge is crucial as the relative stability of these invertomers can influence interactions with reagents and thus dictate the course and stereoselectivity of reactions. academie-sciences.fr By calculating the energies of different conformations and reaction pathways, chemists can predict which products are most likely to form, guiding synthetic efforts. academie-sciences.frresearchgate.net

Table 2: Application of Theoretical Methods in Analyzing Azabicyclic Systems

Area of Investigation Computational Method Findings/Predictions Reference
Conformational Stability Density Functional Theory (DFT) Identification of stable chair-like vs. boat-like conformers and energy barriers for interconversion. montclair.edu
Reaction Mechanism Density Functional Theory (DFT) Elucidation of intermediates and transition states, such as in intramolecular aza-Michael additions. researcher.life
N-Invertomer Distribution Density Functional Theory (DFT) & NMR Prediction of equatorial/axial substituent preferences in polar solutions, which influences reactivity. academie-sciences.fr
Stereoselectivity Theoretical Calculations Elucidation of the origins of regioselectivity and enantioselectivity in synthetic reactions. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 6-Azabicyclo[3.2.1]octan-7-one

While the 6-azabicyclo[3.2.1]octane core is present in numerous bioactive molecules, the development of efficient and stereoselective routes to the specific lactam, this compound, remains an area ripe for exploration. Future research could focus on several promising strategies:

Biocatalytic Approaches: The application of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Recent work on ene reductases for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones showcases the potential of biocatalysis in constructing this bicyclic system. Future efforts could be directed towards identifying or engineering enzymes capable of directly producing the 7-one isomer or converting other functionalized analogs to the desired lactam.

Catalytic Asymmetric Methodologies: The development of catalytic enantioselective methods to access chiral 6-azabicyclo[3.2.1]octanes is of high importance. Copper-catalyzed enantioselective alkene carboamination has been successfully employed to prepare chiral 6-azabicyclo[3.2.1]octanes. Adapting such methodologies to substrates that would lead to the this compound skeleton is a logical and important next step.

Rearrangement and Cyclization Strategies: Innovative rearrangement and cyclization cascades could provide efficient access to the this compound core. For instance, Lewis acid-induced rearrangements of appropriately substituted nitrogen-containing bicycles could be explored. Furthermore, the intramolecular cyclization of functionalized aziridines has been shown to be a viable route to the 6-azabicyclo[3.2.1]octane framework, with the choice of the nitrogen-protecting group being crucial for the success of the cyclization. Future work could investigate substrate-controlled cyclizations that favor the formation of the desired lactam.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Discovery or engineering of suitable enzymes, substrate scope limitations.
Catalytic Asymmetry Access to enantiomerically pure products, potential for high efficiency.Catalyst design and optimization, control of regioselectivity.
Rearrangements Rapid increase in molecular complexity from simpler starting materials.Substrate design to favor the desired rearrangement pathway, control of stereochemistry.
Cyclizations Convergent synthesis, potential for diverse functionalization.Precursor synthesis, control of ring size and stereochemistry.

Exploration of Advanced Polymer Architectures and Applications Derived from this compound

The lactam functionality of this compound makes it an attractive monomer for ring-opening polymerization to produce novel polyamides. Future research in this area could unlock a new class of polymers with unique properties and applications.

Chemically Recyclable Polyamides: A significant future direction lies in the development of sustainable polymers. A hybrid nylon 4/6 has been developed based on the this compound monomer. This resulting polymer exhibits high thermal stability and, importantly, is chemically recyclable back to its monomer. Further investigation into the copolymerization of this lactam with other monomers could lead to a range of recyclable polyamides with tunable properties. mountainscholar.org

High-Performance and Functional Polyamides: The rigid, bicyclic nature of the monomer unit can impart unique properties to the resulting polymer, such as high thermal stability and mechanical strength. Research into the synthesis of homopolymers and copolymers of this compound could lead to new high-performance materials. For example, the polymerization of the related monomer, (+)-(1R,5S)-8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been shown to produce a novel hydrophilic polyamide membrane, suggesting that polymers derived from this compound could also have interesting membrane properties. acs.orgacs.org

Biodegradable Polymers: The incorporation of the this compound moiety into polymer backbones could also be explored for the development of biodegradable materials. The structural features of this lactam may influence the susceptibility of the resulting polyamide to enzymatic or hydrolytic degradation.

Table 2 highlights potential polymer architectures and their prospective applications.

Polymer ArchitectureMonomersPotential PropertiesPotential Applications
Hybrid Nylon 4/6 This compound and a five-membered lactamHigh thermal stability, chemical recyclabilitySustainable engineering plastics, fibers
Homopolyamide This compoundHigh rigidity, thermal resistanceHigh-performance films, coatings
Copolymers This compound and other functional lactamsTunable hydrophilicity, mechanical propertiesMembranes for separation, biomedical materials
Biodegradable Polyesters/Polyamides This compound with ester or other amide linkagesControlled degradation ratesMedical implants, environmentally friendly packaging

Innovative Applications of the this compound Scaffold in Organic Synthesis and Materials Science

Beyond its use as a monomer, the this compound scaffold holds considerable promise as a versatile building block in both organic synthesis and materials science.

Medicinal Chemistry and Drug Discovery: The 6-azabicyclo[3.2.1]octane core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of bioactive natural products and synthetic compounds. Derivatives of this scaffold have been investigated as dopamine transporter inhibitors and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The this compound provides a functionalized handle (the lactam) for the elaboration into diverse and complex molecules for drug discovery programs.

Supramolecular Chemistry and Host-Guest Systems: The rigid, three-dimensional structure of the this compound scaffold could be exploited in the design of novel host molecules for supramolecular chemistry. Functionalization of the bicyclic framework could lead to receptors with specific recognition properties for ions or small organic molecules.

Functional Materials: The incorporation of the this compound unit into larger molecular architectures could lead to new functional materials. For example, its integration into porous organic frameworks or metal-organic frameworks could result in materials with interesting gas sorption or catalytic properties. Furthermore, the chiral nature of the scaffold could be utilized in the development of chiral stationary phases for chromatography or as a component in chiral sensors.

The diverse potential applications are summarized in the following table:

FieldApplicationRationale
Medicinal Chemistry Synthesis of novel therapeutic agentsThe scaffold is a proven pharmacophore; the lactam allows for diverse chemical modifications.
Supramolecular Chemistry Design of molecular receptorsThe rigid, pre-organized structure can create specific binding cavities.
Materials Science Development of porous materialsThe defined geometry of the scaffold can be used to construct ordered porous networks.
Separation Science Chiral stationary phasesThe inherent chirality of the molecule can be used for enantioselective separations.

Q & A

Q. What mechanistic studies elucidate the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond cleavage. Perform kinetic isotope effect (KIE) studies or trap intermediates (e.g., with TEMPO). Computational studies (MD simulations) can model transition states .

Cross-Disciplinary Applications

Q. How can this scaffold be adapted for materials science applications (e.g., polymers or catalysts)?

  • Methodological Answer : Functionalize the lactam nitrogen with photoactive groups (e.g., azobenzene) for light-responsive materials. Coordinate transition metals (e.g., Pd or Ru) to the bicyclic framework for asymmetric catalysis. Characterize via DSC (thermal stability) and XRD .

Q. What environmental chemistry considerations apply to its degradation or persistence?

  • Methodological Answer : Perform hydrolysis studies under varied pH/temperature. Use LC-MS/MS to identify degradation products. Assess ecotoxicity via Daphnia magna or algae assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.